2-chloro-N-(2-nitro-p-tolyl)acetamide chemical structure and molecular weight
2-chloro-N-(2-nitro-p-tolyl)acetamide chemical structure and molecular weight
This technical guide provides an authoritative analysis of 2-chloro-N-(2-nitro-p-tolyl)acetamide , a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinoxalinone derivatives.
Chemical Identity & Structural Analysis
The compound 2-chloro-N-(2-nitro-p-tolyl)acetamide (IUPAC: 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide) is an acetanilide derivative characterized by an electrophilic
Structural Breakdown
The molecule consists of three distinct functional domains:
-
The Core Scaffold : A p-tolyl (4-methylphenyl) ring.
-
The Activating/Deactivating Groups : A nitro group (
) at the ortho position relative to the amide nitrogen, providing steric hindrance and electronic deactivation. -
The Reactive Handle : An
-chloroacetamide moiety ( ), serving as an alkylating agent for subsequent cyclization reactions.
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide | Preferred systematic name |
| Molecular Formula | ||
| Molecular Weight | 228.63 g/mol | Calculated based on standard atomic weights |
| Exact Mass | 228.0302 | Monoisotopic mass |
| SMILES | Cc1ccc(NC(=O)CCl)c(c1)[O-] | |
| Predicted LogP | ~1.8 – 2.1 | Moderate lipophilicity |
| Appearance | Yellow crystalline solid | Typical of nitroanilides |
| Solubility | DCM, EtOAc, DMSO | Poorly soluble in water |
Synthetic Methodology & Protocol
The synthesis of 2-chloro-N-(2-nitro-p-tolyl)acetamide follows a classic Schotten-Baumann acylation pathway. The reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of chloroacetyl chloride.
Reaction Scheme
The transformation converts 4-methyl-2-nitroaniline (2-nitro-p-toluidine) into the target chloroacetamide.
Detailed Experimental Protocol
Objective : To synthesize 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide with >95% purity.
Reagents :
-
Precursor : 4-methyl-2-nitroaniline (1.0 eq)
-
Reagent : Chloroacetyl chloride (1.2 eq)
-
Base : Triethylamine (
) or Pyridine (1.5 eq) -
Solvent : Dichloromethane (DCM) (anhydrous)
Procedure :
-
Preparation : Dissolve 4-methyl-2-nitroaniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a drying tube.
-
Base Addition : Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
-
Acylation : Dropwise add Chloroacetyl chloride (12 mmol) over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent bis-acylation.
-
Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes) until the starting amine is consumed.
-
Workup :
-
Quench with cold water (50 mL).
-
Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine/base), saturated
, and brine. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification : Recrystallize the crude yellow solid from Ethanol/Water or purify via flash column chromatography if necessary.
Mechanistic Pathway & Applications
This compound is not merely an endpoint but a versatile intermediate . Its primary utility lies in the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones , a scaffold found in various bioactive molecules (e.g., kinase inhibitors).
Cyclization Pathway (The "Beirut Reaction" Variant)
Upon reduction of the nitro group to an amine (using
Visualization of the Synthetic Logic
Figure 1: Synthetic pathway from 2-nitro-p-toluidine to the quinoxalinone scaffold via the title intermediate.
Safety & Toxicology Profile
Handling 2-chloro-N-(2-nitro-p-tolyl)acetamide requires strict adherence to safety protocols due to its dual nature as an alkylating agent and a nitroaromatic.
| Hazard Class | Risk Description | Mitigation |
| Skin Sensitization | Double-gloving (Nitrile), long sleeves. | |
| Acute Toxicity | Nitroaromatics can cause methemoglobinemia upon absorption. | Work in a fume hood; avoid dust inhalation. |
| Eye Irritation | Solid dust is a severe mechanical and chemical irritant. | Safety goggles (ANSI Z87.1). |
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acetylation of anilines).
-
Hartenstein, J. H., et al. (1993). "Synthesis of Quinoxalinone Derivatives." Journal of Heterocyclic Chemistry, 30(3), 855-861. (Describes the cyclization of N-(2-nitrophenyl)chloroacetamides to quinoxalinones).
-
PubChem Compound Summary. (n.d.). Chloroacetamide Derivatives. National Center for Biotechnology Information. (General toxicity data for chloroacetanilides).
